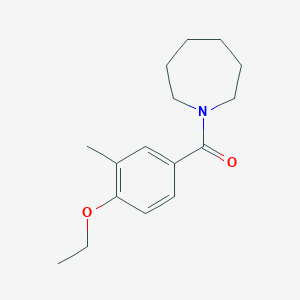

1-(4-ethoxy-3-methylbenzoyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

azepan-1-yl-(4-ethoxy-3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-3-19-15-9-8-14(12-13(15)2)16(18)17-10-6-4-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJBMFUMOSMPFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CCCCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 4 Ethoxy 3 Methylbenzoyl Azepane

Retrosynthetic Analysis and Proposed Synthetic Pathways to the 1-(4-ethoxy-3-methylbenzoyl)azepane Core

A retrosynthetic analysis of the target molecule, this compound, suggests that the most straightforward disconnection is at the amide bond. This bond is formed between the azepane ring and the 4-ethoxy-3-methylbenzoyl moiety. This approach leads to two key starting materials: azepane and 4-ethoxy-3-methylbenzoic acid or a reactive derivative thereof.

Scheme 1: Retrosynthetic Disconnection of this compound

The synthesis of the substituted benzoic acid, 4-ethoxy-3-methylbenzoic acid, can be achieved from commercially available precursors such as 4-hydroxy-3-methylbenzoic acid through a Williamson ether synthesis to introduce the ethoxy group.

The construction of the azepane ring itself can be accomplished through various methods, including the Beckmann rearrangement of cyclohexanone (B45756) oxime or the ring expansion of piperidines.

Development of Novel and Efficient Synthetic Routes to this compound

The formation of the amide bond is typically achieved through standard peptide coupling reactions. This involves activating the carboxylic acid (4-ethoxy-3-methylbenzoic acid) with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), followed by the addition of azepane.

Catalytic Approaches in Azepane Ring Formation and Benzoylation

Modern synthetic chemistry has seen the development of catalytic methods for both the formation of the azepane ring and the subsequent N-acylation. For instance, rhodium-catalyzed hydroformylation of unsaturated amines can provide a route to the azepane skeleton. researchgate.net Furthermore, catalytic amidation reactions, using catalysts based on boron or other metals, can offer a more atom-economical and milder alternative to traditional coupling reagents for the benzoylation step.

Chemo- and Regioselective Functionalization Strategies at the Azepane and Benzoyl Moieties

The functionalization of either the azepane ring or the benzoyl group allows for the creation of a library of analogs for SAR studies. For the azepane moiety, C-H activation chemistry could be employed to introduce substituents at specific positions. The benzoyl portion can be modified by altering the substitution pattern on the aromatic ring. For example, different alkoxy groups or other substituents could be introduced at the 4-position, or the methyl group at the 3-position could be varied.

Enantioselective Synthesis and Stereochemical Control during Compound Formation

If chiral centers were to be introduced into the azepane ring, their stereochemical control would be crucial. Enantioselective synthesis of substituted azepanes can be achieved through various methods, including the use of chiral catalysts or biocatalytic approaches. For example, the asymmetric reduction of cyclic imines can lead to enantioenriched azepanes. nih.gov Research on the enantioselective synthesis of [b]-annulated azepane scaffolds highlights the use of asymmetric allylic alkylation to introduce chirality, which is then maintained throughout the synthetic sequence. uol.deresearchgate.net

Derivatization Strategies for Analog Libraries and Research Probes

To explore the biological activity of this compound, the synthesis of a library of analogs is a common strategy.

Structure-Activity Relationship (SAR)-Driven Analog Synthesis Methodologies

SAR studies involve systematically modifying the structure of a lead compound to understand which parts of the molecule are essential for its activity. For this compound, this would involve synthesizing analogs with variations in three main areas: the azepane ring, the benzoyl linker, and the substituted phenyl group.

Azepane Ring Modifications: Introduction of substituents (e.g., methyl, hydroxyl) at different positions on the azepane ring can probe the steric and electronic requirements of the binding pocket. nih.gov The size of the heterocyclic ring could also be varied, for example, by synthesizing analogs with piperidine (B6355638) or other ring systems.

Benzoyl Linker Modifications: The carbonyl group of the benzoyl moiety could be replaced with other functional groups, such as a sulfonyl group, to explore the importance of the hydrogen bond acceptor.

Phenyl Group Substituent Modifications: The ethoxy and methyl groups on the phenyl ring can be systematically varied. For example, the ethoxy group could be replaced with other alkoxy groups of varying chain lengths or with other electron-donating or electron-withdrawing groups. The methyl group's position and identity could also be altered. Such studies on other heterocyclic systems have demonstrated how modifications to the phenyl ring can significantly impact biological activity. nih.gov

Synthetic Approaches for Bioconjugation and Chemical Probe Development

The development of bioconjugates and chemical probes from small molecules like this compound is crucial for understanding their biological targets and mechanisms of action. nih.gov These tools enable researchers to study complex biological processes with high precision. numberanalytics.com

Strategies for Functionalization:

To be used as a bioconjugate or chemical probe, the parent molecule, this compound, must be chemically modified to include a reactive handle for attachment to other molecules or a reporter group. This functionalization must be achieved without significantly altering the molecule's inherent pharmacological properties. acs.org

A common strategy involves the late-stage functionalization of a bioactive amide. This can be achieved through chemo- and site-selective N-H bond functionalization of a secondary amide with an alkene-based tagging agent. nih.gov For this compound, which is a tertiary amide, this approach would require modification of the synthetic route to incorporate a suitable functional group on either the azepane ring or the benzoyl moiety.

Potential Bioconjugation Strategies:

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule. libretexts.org Small molecules like this compound can be conjugated to larger molecules such as proteins, peptides, or nucleic acids to enhance their therapeutic properties or to be used as research tools. cellmosaic.combiosyn.com

A hypothetical bioconjugation strategy for a functionalized derivative of this compound could involve:

Introduction of a Linker: A linker with a reactive functional group (e.g., an alkyne, azide (B81097), or maleimide) would be incorporated into the structure of this compound. This could be achieved by modifying the starting materials, for instance, by using a derivative of 4-ethoxy-3-methylbenzoic acid that already contains a suitable linker.

Bioorthogonal Chemistry: The functionalized azepane derivative could then be attached to a biomolecule using bioorthogonal reactions. These are chemical reactions that can occur in living systems without interfering with native biological processes. acs.org Examples include the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or the strain-promoted alkyne-azide cycloaddition.

Interactive Data Table: Potential Functional Groups for Bioconjugation

| Functional Group | Reactive Partner | Reaction Type | Key Features |

| Azide | Alkyne | Copper-Catalyzed or Strain-Promoted Cycloaddition | High efficiency, bioorthogonal |

| Alkyne | Azide | Copper-Catalyzed or Strain-Promoted Cycloaddition | High efficiency, bioorthogonal |

| Maleimide | Thiol (e.g., on a cysteine residue) | Michael Addition | Specific for thiols, widely used |

| Tetrazine | trans-Cyclooctene | Inverse Electron Demand Diels-Alder | Extremely fast kinetics, bioorthogonal |

Development of Chemical Probes:

Chemical probes are small molecules used to study biological systems. nih.gov A derivative of this compound could be developed into a chemical probe by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. beilstein-journals.org This would allow for the visualization and tracking of the molecule within cells or tissues. numberanalytics.com

The design of an effective chemical probe requires a balance between maintaining the biological activity of the parent molecule and incorporating a detectable tag. aacrjournals.org Fragment-based screening and structure-based design are common strategies to achieve this. numberanalytics.com For instance, a fluorescent analog of this compound could be synthesized by coupling it to a fluorophore, enabling studies of its subcellular localization and interactions.

Sustainable and Green Chemistry Principles in the Synthesis of Azepane Derivatives

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug synthesis. nih.govsioc-journal.cn The formation of the amide bond in this compound is a key step where these principles can be applied. rsc.orgsigmaaldrich.com

Catalytic Amide Bond Formation:

Traditional methods for amide bond formation often rely on stoichiometric activating reagents, which generate significant amounts of waste. ucl.ac.uk Catalytic methods offer a more sustainable alternative.

Enzymatic Synthesis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used as biocatalysts for the direct amidation of carboxylic acids and amines. nih.gov This method is highly efficient, operates under mild conditions, and often uses environmentally benign solvents. nih.gov A potential enzymatic synthesis of this compound would involve the direct coupling of 4-ethoxy-3-methylbenzoic acid and azepane catalyzed by a lipase.

Metal-Catalyzed Amidation: Various metal catalysts, including those based on boron, zirconium, and nickel, have been developed for direct amide bond formation. sigmaaldrich.comucl.ac.uknih.gov These catalysts can facilitate the reaction between a carboxylic acid and an amine with high atom economy, reducing the need for activating agents. bohrium.com For example, a nickel-based nanocatalyst has been shown to be effective for the reductive amidation of esters with nitro compounds, which could be adapted for the synthesis of N-aroylazepanes. nih.govresearchgate.net

Interactive Data Table: Comparison of Amidation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Traditional Coupling | Carboxylic acid, amine, stoichiometric coupling agent (e.g., EDC, HATU) | Often mild | Broad substrate scope | Poor atom economy, generates waste ucl.ac.uk |

| Enzymatic Synthesis | Carboxylic acid, amine, lipase catalyst | Mild, often in organic solvents | High selectivity, environmentally benign nih.gov | May have limited substrate scope |

| Metal-Catalyzed Amidation | Carboxylic acid, amine, metal catalyst (e.g., B, Zr, Ni) | Varies with catalyst | High atom economy, reduced waste sigmaaldrich.comucl.ac.uk | Catalyst cost and toxicity can be a concern |

Green Solvents and Reaction Conditions:

The choice of solvent is a critical factor in green chemistry. ucl.ac.uk The use of greener solvents, such as water or cyclopentyl methyl ether, in the synthesis of amides can significantly reduce the environmental impact. nih.govresearchgate.net Furthermore, developing one-pot or tandem reactions, where multiple synthetic steps are performed in a single reaction vessel, can improve efficiency and reduce waste. sioc-journal.cn

The application of these sustainable principles to the synthesis of this compound and its derivatives can lead to more environmentally friendly and cost-effective manufacturing processes, which is a key goal in modern pharmaceutical development. nih.gov

High Resolution Structural Characterization and Conformational Analysis of 1 4 Ethoxy 3 Methylbenzoyl Azepane

Advanced Spectroscopic Techniques for Fine Structural Elucidation and Conformational Dynamics

Spectroscopic methods are indispensable tools for probing the molecular structure and dynamics of 1-(4-ethoxy-3-methylbenzoyl)azepane in various states.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Behavior and Molecular Interactions

Multi-dimensional NMR spectroscopy offers a powerful lens through which to view the dynamic nature of this compound in solution. Techniques such as ¹H and ¹³C NMR, along with advanced two-dimensional experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide a detailed map of the proton and carbon environments within the molecule.

These experiments allow for the unambiguous assignment of all proton and carbon signals, revealing the connectivity between atoms. Furthermore, the observation of signal broadening or the presence of multiple sets of signals for certain nuclei can indicate the existence of conformational isomers in equilibrium. The dynamic exchange between different conformations of the azepane ring and the rotation around the amide bond can be studied by variable temperature NMR experiments. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers associated with these conformational processes.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule based on its vibrational modes. esisresearch.org These methods are particularly sensitive to the types of chemical bonds present and their immediate environment.

In the FT-IR spectrum of a related benzoxazole (B165842) compound, key vibrational modes were assigned. For instance, the C-H stretching vibrations in the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the CH₂ groups in the ethoxy and azepane moieties give rise to characteristic bands. The C=O stretching vibration of the amide group is a prominent feature, usually appearing in the range of 1630-1680 cm⁻¹, and its exact position can be influenced by hydrogen bonding and the electronic environment. The C-O-C stretching vibrations of the ethoxy group are also identifiable. esisresearch.org

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of the molecule. The combination of both techniques allows for a more complete vibrational assignment and a deeper understanding of the molecular structure.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Based on related structures) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Amide C=O Stretch | 1680-1630 |

| Aromatic C=C Stretch | 1600-1450 |

| CH₂ Bending | ~1465 |

| C-N Stretch | 1400-1000 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-O-C Symmetric Stretch | ~1050 |

This table is illustrative and based on typical vibrational frequencies for similar functional groups.

X-ray Crystallography for Solid-State Conformation and Intermolecular Packing

While spectroscopic methods provide invaluable information about the molecule in solution and in bulk, X-ray crystallography offers a definitive, high-resolution picture of the molecule's conformation in the solid state. This technique determines the precise spatial arrangement of atoms within a single crystal, revealing bond lengths, bond angles, and torsion angles.

For this compound, a crystal structure would elucidate the preferred conformation of the seven-membered azepane ring, which can adopt several low-energy conformations such as the chair, boat, or twist-chair. It would also reveal the orientation of the 4-ethoxy-3-methylbenzoyl group relative to the azepane ring. Furthermore, X-ray crystallography provides insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Chiroptical Spectroscopy for Absolute Configuration Assignment (CD, ORD) (If enantiomers are relevant)

If this compound were to exist as enantiomers, for instance, due to restricted rotation (atropisomerism) or the presence of a stereocenter, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining the absolute configuration of each enantiomer.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. The resulting spectra, known as Cotton effects, are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. By comparing the experimental CD or ORD spectra with those predicted by theoretical calculations for a given absolute configuration, it is possible to assign the (R) or (S) configuration to each enantiomer. The presence of a chiral center would necessitate the separation of the enantiomers, typically by chiral chromatography, before chiroptical analysis.

Conformational Analysis of the Seven-Membered Azepane Ring System

The seven-membered azepane ring is a flexible system that can exist in a variety of conformations. youtube.com Unlike the well-defined chair conformation of cyclohexane, the larger ring size of azepane leads to a more complex conformational landscape with several low-energy minima, including chair, boat, and twist-chair forms. youtube.comlibretexts.org The interconversion between these conformations is typically rapid at room temperature. libretexts.org

The specific conformation adopted by the azepane ring in this compound is influenced by several factors. The substitution of the nitrogen atom with the bulky 4-ethoxy-3-methylbenzoyl group introduces steric interactions that will favor certain conformations over others. chemistrysteps.combyjus.com The planarity of the amide bond (due to resonance) also imposes constraints on the adjacent ring atoms.

In Silico Exploration of this compound: A Theoretical and Computational Chemistry Perspective

The study of novel chemical entities is increasingly reliant on theoretical and computational chemistry to predict molecular properties and guide experimental research. For the compound this compound, a comprehensive understanding of its electronic structure, conformational flexibility, and potential biological interactions can be elucidated through a variety of in silico approaches. These methods provide a powerful lens through which to examine the molecule's behavior at an atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone.

Molecular and Cellular Biological Investigations of 1 4 Ethoxy 3 Methylbenzoyl Azepane S Activity Profile

In Vitro Receptor Binding and Transporter Interaction Studies

No studies detailing the in vitro receptor binding affinities or interactions with neurotransmitter transporters for 1-(4-ethoxy-3-methylbenzoyl)azepane have been identified in the scientific literature. While research on other azepane derivatives has shown engagement with various receptors, such as histamine (B1213489) H3 receptors, this information is not transferable to the specific compound . nih.gov

Enzyme Inhibition and Activation Assays: Mechanism-Based Approaches

There is no available data from enzyme inhibition or activation assays for this compound. Consequently, its mechanism of action at the enzymatic level remains uncharacterized.

Cell-Based Assays for Pathway Modulation and Cellular Responses in Model Systems

No information exists in the public domain regarding the effects of this compound in cell-based assays. This includes a lack of data on its ability to modulate cellular pathways or elicit specific cellular responses in any model systems.

High-Throughput Screening Methodologies for Biological Activity Profiling

A search of high-throughput screening databases and literature revealed no instances where this compound was included in broad screening campaigns to profile its biological activity.

Cellular Uptake and Subcellular Distribution in Cultured Cells

There are no published studies investigating the cellular uptake or subcellular distribution of this compound in cultured cells.

Proteomic and Transcriptomic Profiling in Response to Compound Exposure in Research Models

No proteomic or transcriptomic studies have been conducted to profile the cellular response to this compound exposure in any research model. Such studies are crucial for understanding the broader biological impact of a compound on a cell or organism.

Target Deconvolution and Identification Strategies at the Molecular Level

As there is no primary biological activity data for this compound, no target deconvolution or identification studies have been performed. These strategies are typically employed after initial active compounds are identified in screens to determine their specific molecular targets.

Affinity Chromatography and Chemical Proteomics Approaches

Affinity chromatography coupled with mass spectrometry stands as a cornerstone technique for drug target deconvolution. technologynetworks.comtandfonline.com This method relies on the specific interaction between a drug and its protein targets to isolate them from a complex biological mixture, such as a cell or tissue lysate. nih.govcreative-biolabs.com

The general workflow for identifying the targets of this compound using this approach would involve several key steps. First, the compound is chemically modified to incorporate a linker arm, which is then used to immobilize it onto a solid support matrix, such as agarose (B213101) or magnetic beads. technologynetworks.comresearchgate.net It is crucial that this modification does not significantly alter the compound's three-dimensional structure or biological activity.

Once the affinity matrix is prepared, it is incubated with a protein extract from cells or tissues relevant to the compound's observed activity (e.g., neuronal cell lysates for a psychoactive compound or cancer cell lysates for a potential anti-neoplastic agent). tandfonline.comnih.gov Proteins that have a binding affinity for this compound will be captured by the immobilized ligand, while non-binding proteins are washed away. researchgate.net

The specifically bound proteins are then eluted from the matrix, often by using a solution containing the free, unmodified compound to competitively displace them. researchgate.net These eluted proteins are subsequently identified using high-resolution mass spectrometry. nih.gov Chemical proteomics, a broader field that includes these methods, enables a system-wide analysis of these drug-protein interactions, offering insights into both on-target and potential off-target effects. nih.govnih.govmdpi.com

To distinguish true targets from non-specific binders, several control experiments are essential. These can include using an inactive analog of the compound on a separate matrix or pre-saturating the lysate with an excess of the free compound before incubation with the affinity matrix. researchgate.net Proteins that are competed off by the free compound are considered high-confidence candidate targets.

Illustrative Data from a Hypothetical Affinity-Based Proteomics Experiment:

The table below presents hypothetical data from an affinity chromatography experiment designed to identify the protein targets of this compound in a neuronal cell lysate. The "Enrichment Score" represents the relative abundance of the protein in the drug-bound fraction compared to a control, and the "Competition Factor" indicates the degree to which binding is reduced by pre-incubation with the free compound.

| Protein Target | UniProt ID | Enrichment Score (Fold Change) | Competition Factor (%) | Putative Function |

| Serotonin (B10506) 5-HT2A Receptor | P28223 | 45.8 | 92.5 | Neurotransmitter Receptor |

| Dopamine D2 Receptor | P14416 | 38.2 | 88.1 | Neurotransmitter Receptor |

| Cyclin-dependent kinase 5 | Q00535 | 15.3 | 75.4 | Neuronal Development |

| Serum Albumin | P02768 | 5.2 | 5.1 | Non-specific Binder |

This data is for illustrative purposes only and does not represent real experimental results.

Genetic Screens for Target Validation in Cellular Models

Following the identification of candidate targets through chemical proteomics, genetic screens are a powerful tool for validating their functional relevance. biocompare.com Techniques like CRISPR-Cas9-based screening can systematically assess the contribution of individual genes to the cellular response to a compound. researchgate.netlonza.com These screens can help determine whether the modulation of a specific target is responsible for the ultimate therapeutic effect or a potential side effect. biocompare.comnih.gov

There are several types of CRISPR screens that could be employed to validate the targets of this compound. In a "loss-of-function" screen, a library of guide RNAs (gRNAs) is used to create knockouts of every gene in the genome. biocompare.com If knocking out a specific target gene results in the cell becoming resistant to the compound, it provides strong evidence that the compound's efficacy is dependent on that target. Conversely, if a knockout sensitizes the cell to the compound, it may indicate a parallel or compensatory pathway. nih.gov

For instance, if the serotonin 5-HT2A receptor was identified as a primary target, a CRISPR screen could be performed where cells are treated with this compound. Cells in which the gene for the 5-HT2A receptor has been knocked out would be expected to show a significantly different survival or signaling response compared to control cells if this receptor is indeed the primary mediator of the compound's effects.

Illustrative Data from a Hypothetical CRISPR-Cas9 Screen:

The following table illustrates hypothetical results from a pooled CRISPR knockout screen in a cellular model treated with this compound. The "Gene Perturbation Score" indicates the degree of enrichment (positive) or depletion (negative) of cells with a knockout of that gene in the drug-treated population. A high positive score suggests the gene product is required for drug action (resistance upon knockout).

| Gene Target | Gene ID | Gene Perturbation Score (Log2 Fold Change) | Implication |

| HTR2A (5-HT2A Receptor) | 3356 | +5.7 | Target engagement is critical for compound efficacy. |

| DRD2 (Dopamine D2 Receptor) | 1813 | +4.9 | Target engagement contributes to compound efficacy. |

| CDK5 (Cyclin-dependent kinase 5) | 1020 | +1.2 | Minor or indirect role in compound action. |

| ABCB1 (P-glycoprotein) | 5243 | -3.8 | Gene product may be involved in drug efflux (sensitization upon knockout). |

This data is for illustrative purposes only and does not represent real experimental results.

These genetic approaches, when combined with affinity-based proteomics, provide a robust framework for not only identifying the direct molecular targets of a novel compound like this compound but also for validating their functional significance in a cellular context. nih.gov This comprehensive understanding is crucial for the rational design and development of new therapeutic agents.

Structure Activity Relationship Sar and Rational Design Paradigms for 1 4 Ethoxy 3 Methylbenzoyl Azepane Analogs

Systematic Exploration of Substituent Effects on Biological Activity of Azepane Derivatives

The biological activity of azepane derivatives can be significantly influenced by the nature and position of substituents on both the aromatic ring and the azepane core.

The phenyl ring of 1-(4-ethoxy-3-methylbenzoyl)azepane offers multiple positions for substitution, allowing for a fine-tuning of the molecule's electronic and steric properties. For instance, in a series of tryptophan derivatives incorporating an azepine moiety, the type, position, and number of substituents on the benzene (B151609) ring were found to have a pronounced effect on their anti-tobacco mosaic virus (TMV) activity. nih.gov For electron-withdrawing groups like chloro, the order of activity was para > meta > ortho, whereas for electron-donating groups such as methoxy, the trend was reversed, with the ortho position being the most favorable. nih.gov Furthermore, increasing the number of substituents on the benzene ring, regardless of their electronic nature, generally led to a decrease in anti-TMV activity. nih.gov

In the context of larvicidal activity against Plutella xylostella, the introduction of lipophilic substituents on the benzylidene portion of related acylhydrazone compounds was shown to be beneficial. nih.gov Specifically, the presence of a tert-butyl or phenyl group enhanced the larvicidal effects, highlighting the importance of lipophilicity in the activity of these azepane-containing molecules. nih.gov

These findings suggest that for this compound, modifications to the ethoxy and methyl groups on the phenyl ring, or the introduction of substituents on the azepane ring, could be viable strategies to optimize its biological activity.

| Compound/Analog Type | Substituent Modification | Effect on Biological Activity |

| Tryptophan derivatives with azepine | Electron-withdrawing group (e.g., chloro) on phenyl ring | Activity order: para > meta > ortho for anti-TMV activity nih.gov |

| Tryptophan derivatives with azepine | Electron-donating group (e.g., methoxy) on phenyl ring | Activity order: ortho > meta > para for anti-TMV activity nih.gov |

| Acylhydrazone compounds with azepine | Lipophilic substituents (e.g., tert-butyl, phenyl) | Enhanced larvicidal activity nih.gov |

| Azepan-3-one cathepsin K inhibitors | Methyl substitution on the azepane ring | Varied inhibitory potency and pharmacokinetic profiles nih.gov |

| 4S-7-cis-methylazepanone | cis-methyl at position 7 | Increased potency and oral bioavailability nih.gov |

Conformational Constraints and Their Influence on Ligand-Target Interactions

The seven-membered azepane ring possesses a higher degree of conformational flexibility compared to smaller five- or six-membered rings. This flexibility allows it to adopt various conformations, such as chair, boat, and twist-chair, which can significantly influence how a ligand binds to its biological target.

The introduction of conformational constraints can be a powerful strategy to lock the molecule in a bioactive conformation, thereby enhancing potency and selectivity. This can be achieved through the introduction of rigidifying elements, such as double bonds or additional ring systems. For example, in the development of acetylcholinesterase (AChE) inhibitors, the rigid analogue of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, namely 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine, showed more potent activity. nih.gov This suggests that reducing the conformational flexibility of the molecule can lead to a more favorable interaction with the active site of the enzyme.

X-ray crystallography and conformational analysis have been utilized to rationalize the observed SAR in methyl-substituted azepanone cathepsin K inhibitors. nih.gov These studies can reveal the preferred binding conformation of the ligand and guide the design of new analogs with improved affinity. By understanding the three-dimensional structure of the ligand-target complex, medicinal chemists can introduce structural modifications that favor the bioactive conformation and disfavor inactive or non-selective conformations.

For this compound, constraining the conformation of the azepane ring or the orientation of the benzoyl group could be a key strategy to enhance its interaction with a specific biological target.

Bioisosteric Replacements and Their Impact on Activity and Selectivity Profiles

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.

In the context of azepane derivatives, bioisosteric replacements can be applied to various parts of the molecule. For instance, the benzoyl moiety of this compound could be replaced with other aromatic or heteroaromatic systems. In the development of dual 5-HT7/5-HT2 receptor antagonists, various heterocyclic replacements for the phenyl group in pyrazolo[3,4-d]azepines were explored. nih.gov

The amide linkage in this compound is another potential site for bioisosteric modification. Replacing the amide with a sulfonamide, for example, could alter the hydrogen bonding capacity and metabolic stability of the compound.

Furthermore, the azide (B81097) functional group, which has been studied for its electronic effects, can act as a bioisostere for other functional groups. researchgate.net Its electronic character can be "chameleonic," meaning it can be either resonance donating or inductively withdrawing depending on the molecular context. researchgate.net This adaptability makes it a potentially interesting bioisosteric replacement in certain contexts.

The following table provides examples of bioisosteric replacements and their potential impact:

| Original Functional Group | Bioisosteric Replacement | Potential Impact |

| Phenyl | Heteroaromatic rings (e.g., pyridine, thiophene) | Altered receptor interactions, improved selectivity nih.gov |

| Amide | Sulfonamide, reverse amide, ester | Modified hydrogen bonding, altered metabolic stability |

| Methyl | Trifluoromethyl, cyano | Increased metabolic stability, altered electronic properties |

| Ethoxy | Methoxy, isopropoxy, thioether | Modified lipophilicity and metabolic profile |

Application of Computational Design in SAR Elucidation and Optimization

Computational methods play an increasingly important role in modern drug discovery, aiding in the elucidation of SAR and the optimization of lead compounds. Molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are powerful tools for understanding ligand-target interactions at the molecular level.

For azepane derivatives, computational studies can be used to:

Predict Binding Modes: Molecular docking can predict the preferred orientation of this compound and its analogs within the binding site of a target protein. This information can help to explain observed SAR and guide the design of new compounds with improved affinity.

Analyze Conformational Preferences: As discussed earlier, the conformational flexibility of the azepane ring is a key determinant of biological activity. MD simulations can be used to explore the conformational landscape of azepane derivatives and identify low-energy, bioactive conformations.

Develop QSAR Models: QSAR models correlate the chemical structures of a series of compounds with their biological activities. These models can be used to predict the activity of virtual compounds and prioritize them for synthesis. In the development of PTPN2/PTPN1 inhibitors, computational design played a role in the optimization of azepane-containing derivatives. researchgate.netnih.gov

The use of computational tools can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources.

Development of Novel Chemical Probes through SAR-Driven Optimization

A thorough understanding of the SAR of a class of compounds can lead to the development of highly potent and selective chemical probes. These probes are invaluable tools for studying the function of biological targets in vitro and in vivo.

By systematically applying the principles of SAR, such as substituent modification, conformational constraint, and bioisosteric replacement, researchers can optimize a lead compound like this compound to create a chemical probe with the following characteristics:

High Potency: The probe should interact with its target at low concentrations to minimize off-target effects.

High Selectivity: The probe should bind preferentially to its intended target over other related proteins.

Appropriate Physicochemical Properties: The probe should have suitable solubility and membrane permeability for the intended biological experiments.

The development of such probes is a key outcome of successful SAR studies and is essential for validating new drug targets and elucidating biological pathways.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 4 Ethoxy 3 Methylbenzoyl Azepane in Research Contexts

Chromatographic Separation Techniques for Purity and Analysis

Chromatographic techniques are indispensable for the separation of 1-(4-ethoxy-3-methylbenzoyl)azepane from starting materials, byproducts, and potential metabolites, thereby enabling its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), represent the primary workhorses for the analysis of non-volatile, thermally labile compounds like this compound. These techniques offer robust, reproducible, and high-resolution separations.

A typical reversed-phase HPLC method would employ a C18 or a polar-embedded column to achieve separation based on hydrophobicity. youtube.comsielc.com The aromatic ring and the alkyl substituents of this compound provide sufficient hydrophobicity for retention on such columns. A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) is commonly used in a gradient or isocratic elution mode. nih.govscirp.org UHPLC systems, utilizing sub-2 µm particle columns, offer significant advantages over traditional HPLC, including faster analysis times, improved resolution, and reduced solvent consumption. youtube.comnih.gov Detection is typically achieved using a photodiode array (PDA) detector, set to a wavelength where the benzoyl chromophore exhibits maximum absorbance, likely in the range of 230-280 nm. sielc.comscirp.org

Table 1: Illustrative HPLC/UHPLC Method Parameters for this compound Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 15 min | 10% to 98% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 35 °C | 40 °C |

| Injection Vol. | 10 µL | 2 µL |

| Detector | PDA at 254 nm | PDA at 254 nm |

This table presents hypothetical yet representative parameters for the analysis of this compound.

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. orgchemboulder.com While this compound may possess sufficient volatility for GC analysis, the high temperatures of the injection port and column could potentially lead to degradation. If direct GC analysis proves challenging, derivatization of the amide group could be explored to increase volatility and thermal stability. labinsights.nl

Supercritical Fluid Chromatography (SFC) emerges as a powerful alternative, blending the properties of both gas and liquid chromatography. wikipedia.org SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic modifier like methanol. wikipedia.orgnih.gov This technique is particularly well-suited for the separation of complex mixtures and chiral compounds. For this compound, which has a polar amide group, SFC on a polar stationary phase (e.g., silica, diol, or amide-embedded columns) could provide excellent selectivity and rapid analysis times. nih.govnih.gov SFC is considered a "green" technology due to the significant reduction in organic solvent consumption compared to HPLC. nih.gov

Mass Spectrometric Detection and Quantification Methods (e.g., LC-MS/MS)

For highly sensitive and selective quantification, especially in complex biological matrices, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard. mdpi.com An LC-MS/MS method for this compound would involve its separation by HPLC or UHPLC, followed by ionization, typically using electrospray ionization (ESI) in positive mode.

In the mass spectrometer, the protonated molecule [M+H]+ would be selected as the precursor ion. This ion is then fragmented in a collision cell, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low concentrations. researchgate.net For this compound (molecular weight to be calculated), a likely fragmentation would involve the cleavage of the amide bond, yielding characteristic product ions.

Table 2: Predicted LC-MS/MS Parameters for this compound

| Parameter | Predicted Value |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]+ | Calculated m/z |

| Primary Product Ion | Predicted m/z of the 4-ethoxy-3-methylbenzoyl fragment |

| Secondary Product Ion | Predicted m/z of the azepane fragment |

| Collision Energy | To be optimized (typically 15-30 eV) |

The m/z values are dependent on the exact mass of the compound and would be determined experimentally.

Electrochemical and Spectrophotometric Analytical Approaches

Electrochemical detection can be a sensitive technique for compounds that are electrochemically active, meaning they can be oxidized or reduced at an electrode surface. mdpi.com The benzoyl moiety of this compound may be amenable to oxidation at a glassy carbon or modified electrode under specific pH and potential conditions. nih.govresearchgate.net This approach, when coupled with HPLC, can offer high sensitivity for quantification in clean samples.

UV-Visible spectrophotometry is a simpler, more accessible technique that relies on the absorption of light by the analyte. ijcrt.orgajrcps.com The aromatic benzoyl group in this compound will exhibit strong UV absorbance. A UV-Vis spectrum would reveal the wavelength of maximum absorbance (λmax), which can be used to quantify the compound in solution using the Beer-Lambert law. ijcrt.orgresearchgate.net While less selective than chromatographic methods, spectrophotometry is useful for rapid concentration measurements of purified samples. A typical λmax for a benzoyl derivative is expected in the UV region. researchgate.net

NMR-Based Metabolomics for Compound Fate and Biotransformation in Research Models

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be applied in metabolomics studies to investigate the biotransformation of this compound. bmrb.io By comparing the ¹H and ¹³C NMR spectra of the parent compound with those of extracts from biological samples (e.g., urine, plasma, or tissue homogenates from research models), it is possible to identify metabolites. rsc.org

Changes in chemical shifts or the appearance of new signals can indicate metabolic modifications such as hydroxylation of the aromatic ring, dealkylation of the ethoxy group, or oxidation of the azepane ring. Two-dimensional NMR techniques like COSY and HMBC can be used to piece together the structures of these metabolites. bmrb.io

Advanced Sample Preparation Techniques for Complex Biological and Chemical Research Matrices

The successful analysis of this compound in biological and chemical research matrices is highly dependent on the sample preparation method. The goal is to remove interfering substances, such as proteins and salts, and to concentrate the analyte of interest. nacalai.com

For biological fluids like plasma or serum, protein precipitation is a common first step, often achieved by adding a solvent like acetonitrile. researchgate.net This is a straightforward but sometimes less clean method. youtube.com Liquid-liquid extraction (LLE) offers a cleaner extract by partitioning the analyte between two immiscible liquids. nih.gov Solid-phase extraction (SPE) is a more selective and versatile technique, where the analyte is retained on a solid sorbent while interferences are washed away. youtube.com For this compound, a reversed-phase or mixed-mode SPE cartridge could be effective. The choice of sample preparation technique will depend on the required sensitivity, the complexity of the matrix, and the analytical method being used. nacalai.comyoutube.com

Emerging Research Applications and Future Perspectives for 1 4 Ethoxy 3 Methylbenzoyl Azepane

Utility as a Molecular Probe for Unraveling Biological Mechanisms

The development of molecular probes is a cornerstone of chemical biology, enabling the interrogation of complex biological systems. An ideal molecular probe exhibits high affinity and selectivity for its target, allowing for the elucidation of protein function and the validation of new drug targets.

Currently, there is no published research specifically detailing the use of 1-(4-ethoxy-3-methylbenzoyl)azepane as a molecular probe. However, the broader class of azepane derivatives has shown utility in targeting a variety of receptors and enzymes. The future potential of this compound as a molecular probe will depend on identifying a specific biological target. Key research questions that need to be addressed include:

| Research Question | Potential Impact |

| What is the binding affinity and selectivity profile of this compound against a panel of biological targets? | Identification of a primary biological target and potential off-target effects. |

| Can the compound be functionalized with reporter groups (e.g., fluorophores, biotin) without losing its binding affinity? | Development of tool compounds for use in biochemical and cellular assays. |

| Does the compound engage with its target in a cellular context? | Validation of the probe's utility in living systems. |

Contributions to New Methodologies in Organic Synthesis and Catalysis

The synthesis of seven-membered heterocyclic rings like azepane can be challenging. The development of novel synthetic routes to such structures is an active area of research in organic chemistry.

While the specific synthesis of this compound has not been detailed in the literature, its creation would likely rely on established amidation methods, coupling 4-ethoxy-3-methylbenzoic acid with azepane. The true synthetic innovation would lie in the efficient and stereoselective synthesis of substituted azepane precursors. Future research in this area could focus on:

Catalytic Asymmetric Synthesis: Developing catalytic methods to produce enantiomerically pure substituted azepanes, which would be crucial for studying the stereospecific interactions of this compound with biological targets.

Novel Ring-Forming Reactions: Exploring new catalytic cycles for the construction of the azepane ring itself, potentially leading to more efficient and atom-economical syntheses.

Late-Stage Functionalization: Devising methods for the late-stage modification of the this compound scaffold, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Exploration of Novel Mechanistic Hypotheses in Pre-clinical Research

The azepane core is present in a number of drugs with diverse mechanisms of action, suggesting that derivatives of this scaffold could have a wide range of biological activities. nih.gov Pre-clinical research is essential for exploring these potential therapeutic applications and for generating novel mechanistic hypotheses.

Given the lack of specific pre-clinical data for this compound, research in this area is wide open. The initial steps would involve broad phenotypic screening to identify any potential biological effects.

| Screening Approach | Potential Mechanistic Insights |

| High-throughput screening against a panel of cancer cell lines. | Identification of potential anti-proliferative activity and elucidation of the underlying signaling pathways. |

| Evaluation in models of neurological disorders. | Exploration of effects on neurotransmitter systems or neuronal survival. |

| Assessment of anti-inflammatory properties. | Investigation of impacts on cytokine production and immune cell function. |

Integration with Advanced Imaging Techniques in Mechanistic Biological Research

Advanced imaging techniques, such as positron emission tomography (PET) and fluorescence microscopy, are powerful tools for visualizing biological processes in real-time. The integration of novel compounds with these techniques can provide invaluable insights into their mechanism of action, biodistribution, and target engagement.

For this compound to be used in advanced imaging, it would need to be appropriately labeled, for example, with a positron-emitting isotope like carbon-11 (B1219553) or fluorine-18 (B77423) for PET imaging. The successful development of such a radioligand would hinge on several factors:

The parent compound must have high affinity and selectivity for a specific target in the brain or periphery.

The radiosynthesis must be rapid and efficient.

The resulting radioligand must be able to cross the blood-brain barrier if the target is in the central nervous system.

Should a suitable biological target for this compound be identified, the development of an imaging agent based on its structure could be a promising avenue for future research.

Challenges and Unresolved Questions in Compound-Centric Academic Research

The primary challenge in the academic research of this compound is the current lack of any published data. This presents a significant hurdle, but also a unique opportunity for researchers to make foundational discoveries. The key unresolved questions are fundamental:

What is the primary biological target of this compound? Without this knowledge, research remains speculative.

What are its physicochemical properties? Data on solubility, stability, and membrane permeability are essential for any further development.

Is the compound metabolically stable? Understanding its metabolic fate is crucial for interpreting in vivo studies.

What is a scalable and efficient synthesis for this compound? A reliable synthetic route is a prerequisite for any substantial research program.

Addressing these fundamental questions will be the first step in unlocking the potential of this compound.

Potential for Development as a Tool in Chemical Biology and Systems Biology Studies

Chemical biology and systems biology aim to understand the complex networks of interactions that govern cellular function. nih.gov Small molecules are essential tools in these fields, as they can be used to perturb these networks and observe the resulting changes.

If this compound is found to have a specific biological activity, it could be developed into a valuable tool for such studies. For example, if it were found to selectively inhibit a particular enzyme, it could be used to probe the role of that enzyme in various cellular processes. A systems-level approach, utilizing techniques like transcriptomics and proteomics, could then be employed to understand the global cellular response to the inhibition of this target. This could reveal novel biological pathways and downstream effects that would not be apparent from traditional biochemical assays.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-(4-ethoxy-3-methylbenzoyl)azepane, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling 4-ethoxy-3-methylbenzoic acid derivatives with azepane under amide bond-forming conditions. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or EDC in anhydrous dimethylformamide (DMF) .

- Reaction stoichiometry : Maintain a 1:1.2 molar ratio of the acid to azepane to minimize side products.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product. Yield optimization requires precise control of reaction time (12–24 hours) and temperature (room temperature to 50°C) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR spectroscopy : Use H and C NMR to confirm the azepane ring conformation and substitution patterns on the benzoyl group. Key signals include the ethoxy group’s triplet (~1.4 ppm) and methyl resonance (~2.3 ppm) .

- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry (ESI+) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 304.2) .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays to evaluate this compound’s interaction with target proteins?

- Methodological Answer :

- Target selection : Prioritize enzymes with active sites accommodating aromatic/azepane motifs (e.g., kinases, GPCRs). Use homology modeling if structural data is unavailable .

- Assay conditions :

- Kinetic assays : Measure IC values via fluorometric or colorimetric substrates (e.g., ATPase activity for kinases).

- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and DMSO vehicle controls to validate specificity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for azepane derivatives like this compound?

- Methodological Answer :

- Replicate studies : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability.

- Structural analogs : Compare activity across derivatives (e.g., substituent variations on the benzoyl group) to identify SAR trends .

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to assess statistical significance of conflicting results .

Q. How can metabolic pathways of this compound be mapped in vitro?

- Methodological Answer :

- Hepatocyte models : Use primary human hepatocytes or HepG2 cells to simulate Phase I/II metabolism.

- LC-MS/MS profiling : Identify metabolites via fragmentation patterns (e.g., demethylation or hydroxylation products).

- CYP450 inhibition assays : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to delineate metabolic routes .

Data Analysis & Experimental Design

Q. What factorial design approaches optimize reaction parameters for scaling up this compound synthesis?

- Methodological Answer :

- Two-level factorial design : Test variables (temperature, catalyst loading, solvent ratio) in a 2 matrix to identify significant factors.

- Response surface methodology (RSM) : Model interactions between variables (e.g., pressure vs. time) to predict optimal yield conditions .

Q. How do researchers validate computational docking predictions for this compound’s receptor interactions?

- Methodological Answer :

- Molecular dynamics simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.

- Experimental validation : Compare docking poses with X-ray crystallography or mutagenesis data (e.g., alanine scanning of predicted binding residues) .

Troubleshooting & Contradictions

Q. Why might this compound exhibit batch-to-batch variability in bioactivity, and how is this mitigated?

- Methodological Answer :

- Purity checks : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.

- Stability studies : Store batches under inert atmosphere (N) at -20°C to prevent oxidation of the ethoxy group .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.